molecular formula C9H7IN2O2 B8689301 1H-Benzimidazole-5-carboxylic acid, 7-iodo-, methyl ester CAS No. 1258940-58-7

1H-Benzimidazole-5-carboxylic acid, 7-iodo-, methyl ester

Cat. No. B8689301
M. Wt: 302.07 g/mol
InChI Key: IPKCAFFRDJRANQ-UHFFFAOYSA-N
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Patent
US09440956B2

Procedure details

To a solution of 3,4-diamino-5-iodo-benzoic acid methyl ester (1.68 g, 5.75 mmol) in THF (20 mL) was added trimethyl orthoformate (1.26 mL, 11.5 mmol) and 4-toluenesulfonic acid (11 mg, 0.057 mmol). The mixture was stirred at room temperature overnight, then partitioned between ethyl acetate and water. The organic layer was separated, dried over MgSO4, filtered and concentrated under reduced pressure to give 783 mg (45%) of 7-Iodo-3H-benzoimidazole-5-carboxylic acid methyl ester, MS (M+H)=303.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([I:10])[C:7]([NH2:11])=[C:6]([NH2:12])[CH:5]=1.[CH:14](OC)(OC)OC>C1COCC1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[C:8]([I:10])[C:7]2[N:11]=[CH:14][NH:12][C:6]=2[CH:5]=1)=[O:13]

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
COC(C1=CC(=C(C(=C1)I)N)N)=O
Name
Quantity
1.26 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
11 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C1=CC2=C(N=CN2)C(=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 783 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.